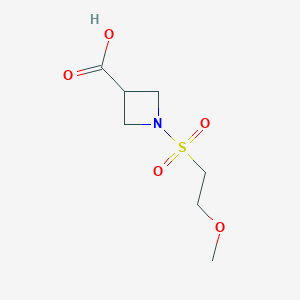
1-(2-Methoxyethylsulfonyl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethylsulfonyl)azetidine-3-carboxylic acid is commonly known as AZETEC. It is a novel amino acid derivative that possesses a unique chemical structure. AZETEC has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, organic chemistry, and biochemistry. In
Mechanism of Action
The mechanism of action of AZETEC is not fully understood. However, studies have shown that AZETEC can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). AZETEC has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
AZETEC has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that AZETEC can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that AZETEC can reduce inflammation and tumor growth. AZETEC has also been reported to exhibit low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using AZETEC in lab experiments is its unique chemical structure, which can be used as a chiral auxiliary in asymmetric synthesis. AZETEC also exhibits low toxicity, making it a safe compound to work with. However, the limitations of using AZETEC in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the study of AZETEC. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new anticancer and anti-inflammatory drugs. Another direction is to investigate its potential as a protein crystallography tool. Additionally, the synthesis methods for AZETEC can be optimized to increase its yield and reduce its cost.
Synthesis Methods
AZETEC can be synthesized using various methods, including the reaction of 2-methoxyethylsulfonyl chloride with azetidine-3-carboxylic acid, the reaction of 2-methoxyethylsulfonyl azide with azetidine-3-carboxylic acid, and the reaction of 2-methoxyethylsulfonyl isocyanate with azetidine-3-carboxylic acid. These methods have been reported in the literature and have been optimized for the synthesis of AZETEC.
Scientific Research Applications
AZETEC has been widely studied for its potential applications in various scientific fields. In medicinal chemistry, AZETEC has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In organic chemistry, AZETEC has been used as a chiral auxiliary in asymmetric synthesis. In biochemistry, AZETEC has been studied for its potential as a protein crystallography tool.
properties
IUPAC Name |
1-(2-methoxyethylsulfonyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5S/c1-13-2-3-14(11,12)8-4-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIAFHZFNPMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)N1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)

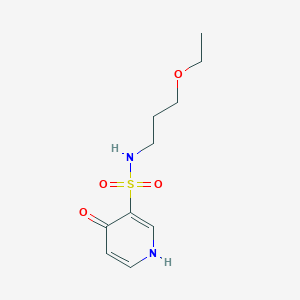

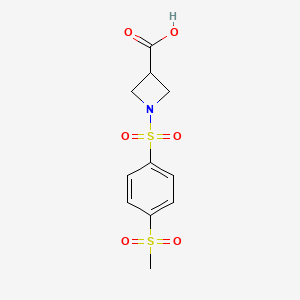
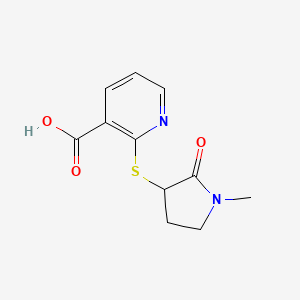
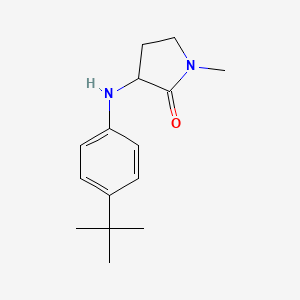
![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)